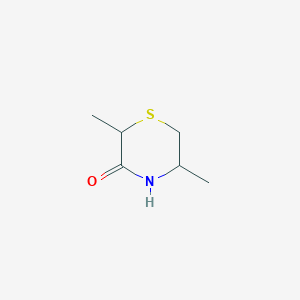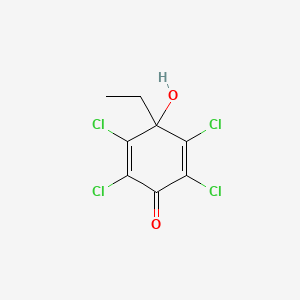
2,2-Bis(hydroxymethyl)propane-1,3-diol;butanoic acid;heptanoic acid;hexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid and pentaerythritol is a complex organic compound. It is a type of ester formed from the reaction of hexanedioic acid (also known as adipic acid), butyric acid, heptanoic acid, and pentaerythritol. This compound is known for its unique chemical properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol involves esterification reactions. The process typically includes the following steps:
Esterification: Hexanedioic acid reacts with butyric acid, heptanoic acid, and pentaerythritol in the presence of a catalyst, usually sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction.
Purification: The crude product is purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then separated and purified using distillation columns.
化学反应分析
Types of Reactions
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding acids and alcohols.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid, butyric acid, heptanoic acid, and pentaerythritol.
Oxidation: Carboxylic acids derived from the oxidation of the ester groups.
Reduction: Alcohols corresponding to the ester groups.
科学研究应用
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals.
Industry: Used as a lubricant and in the production of resins and coatings.
作用机制
The mechanism of action of hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
相似化合物的比较
Similar Compounds
- Hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol .
Fatty acids, C5-9, tetraesters with pentaerythritol: .
Decanoic acid, mixed esters with heptanoic acid, octanoic acid, and pentaerythritol: .
Uniqueness
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol is unique due to its specific combination of ester groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including chemistry, biology, and industry.
属性
CAS 编号 |
68937-26-8 |
|---|---|
分子式 |
C22H44O12 |
分子量 |
500.6 g/mol |
IUPAC 名称 |
2,2-bis(hydroxymethyl)propane-1,3-diol;butanoic acid;heptanoic acid;hexanedioic acid |
InChI |
InChI=1S/C7H14O2.C6H10O4.C5H12O4.C4H8O2/c1-2-3-4-5-6-7(8)9;7-5(8)3-1-2-4-6(9)10;6-1-5(2-7,3-8)4-9;1-2-3-4(5)6/h2-6H2,1H3,(H,8,9);1-4H2,(H,7,8)(H,9,10);6-9H,1-4H2;2-3H2,1H3,(H,5,6) |
InChI 键 |
NZTMZBYIGUGFJI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)O.CCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(C(CO)(CO)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)





![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)


![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)


![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
